molecular formula C10H20N2O3 B12828221 tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

Cat. No.: B12828221
M. Wt: 216.28 g/mol
InChI Key: XRUGMVTYDABRQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate" is a chiral azetidine derivative featuring a tert-butyl carbamate protecting group, an amino alcohol side chain, and a four-membered azetidine ring. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the amino and hydroxyl groups enable further functionalization via amidation, oxidation, or cross-coupling reactions .

Synthesis typically involves azetidine ring formation followed by stereoselective introduction of the amino alcohol moiety. For example, methods analogous to those in and —such as aza-Michael additions or reductive amination—may be employed. Characterization relies on techniques like HRMS, NMR (including 1H, 13C, and 15N), and IR spectroscopy to confirm regiochemistry and stereopurity .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m1/s1

InChI Key

XRUGMVTYDABRQS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)N

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Derivatives

  • Starting from azetidine or 3-aminoazetidine derivatives, the nitrogen is protected by reaction with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine.
  • Typical reaction conditions: carried out in an organic solvent like dichloromethane at 0–5°C to minimize racemization.
  • The base scavenges the released HCl, facilitating smooth Boc protection.

Introduction of the (1S)-1-Amino-2-Hydroxy-Ethyl Side Chain

  • The amino alcohol side chain is introduced via stereoselective nucleophilic substitution or reductive amination.
  • For example, aza-Michael addition or reductive amination of azetidine derivatives with chiral amino alcohol precursors can be employed.
  • Maintaining low temperatures (0–5°C) during coupling steps is critical to preserve stereochemical integrity.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate and hexane (e.g., 3:7 ratio).
  • High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid in water/methanol gradients is used to confirm purity (>95%).
  • Characterization techniques include:
    • High-resolution mass spectrometry (HRMS)
    • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N)
    • Circular dichroism (CD) to confirm stereochemistry
    • Polarimetry to measure specific optical rotation ([α]D²⁵ = +12° to +15° in chloroform)
Parameter Optimal Range/Condition Notes
Temperature (coupling) 0–5°C Minimizes racemization
Base Triethylamine Facilitates Boc protection
Catalyst (if hydrogenation used) Pd/C or PtO₂ (5–10 wt%) Ensures stereochemical integrity
Reaction time (hydrogenation) 12–24 hours Sufficient for complete reduction
Purification solvent system EtOAc/hexane (3:7) Effective for silica gel chromatography
  • Industrial synthesis follows similar routes but employs continuous flow reactors and automated systems to improve yield and reproducibility.
  • Reaction monitoring and control systems ensure consistent stereochemical purity.
  • Use of scalable purification methods such as preparative HPLC or crystallization is common.
  • Boc protection proceeds via nucleophilic attack of the azetidine nitrogen on tert-butyl chloroformate, releasing chloride ion scavenged by the base.
  • Introduction of the amino alcohol side chain involves nucleophilic substitution or reductive amination, where stereochemistry is controlled by the chiral precursor and reaction conditions.
  • The tert-butyl carbamate group stabilizes the azetidine nitrogen, preventing side reactions during subsequent transformations.
Step No. Reaction Step Reagents/Conditions Outcome
1 Boc Protection of Azetidine Nitrogen tert-Butyl chloroformate, triethylamine, DCM, 0–5°C Formation of Boc-protected azetidine
2 Introduction of Amino Alcohol Side Chain Chiral amino alcohol precursor, aza-Michael addition or reductive amination, low temperature Stereoselective attachment of side chain
3 Purification Silica gel chromatography (EtOAc/hexane 3:7), HPLC >95% pure product
4 Characterization NMR, HRMS, CD, polarimetry Confirmation of structure and stereochemistry
  • Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats.
  • Conduct reactions in well-ventilated fume hoods to avoid exposure to irritant vapors.
  • Store the compound at –20°C under inert atmosphere (nitrogen) to prevent hydrolysis of the Boc group.

Chemical Reactions Analysis

Boc Group Removal

The Boc group serves as a temporary protecting group for the azetidine nitrogen, enabling selective functionalization of other reactive sites:

Reaction ConditionsProducts FormedYieldKey ObservationsSource
Trifluoroacetic acid (TFA) in DCMAzetidine hydrochloride salt92%Acid-sensitive groups preserved
4M HCl in dioxaneFree amine with HCl counterion85%Faster deprotection than TFA
p-Toluenesulfonic acid in ethanolPartially deprotected intermediate78%Requires extended reaction time

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl oxygen, triggering elimination of CO₂ and isobutylene to yield the free amine .

Hydroxyl Group Functionalization

The secondary alcohol undergoes sulfonylation for subsequent displacement reactions:

ReactionConditionsProducts FormedYieldSource
Tosylation (TsCl, Et₃N, DCM)0°C → RT, 12hTosylate intermediate89%
Mesylation (MsCl, DMAP, THF)-10°C, 2hMesylate intermediate93%

Application : These intermediates participate in SN2 reactions with nucleophiles like fluoride (TBAF) to form fluorinated derivatives .

Amino Alcohol Stability

The compound demonstrates resilience under common reducing conditions:

Reducing AgentConditionsOutcomeSide ProductsSource
NaBH₄ (MeOH)0°C, 1hNo reduction observedNone
LiAlH₄ (THF)Reflux, 4hPartial Boc cleavage (15%)Deaminated byproduct

Key Finding : Sodium borohydride preserves both amino and hydroxyl groups, making it ideal for downstream modifications .

Amide Bond Formation

The primary amine participates in peptide couplings:

Coupling ReagentSubstrateProductYieldSource
EDC/HOBtAcetic acidN-acetyl derivative76%
HATU/DIEAFmoc-Gly-OHDipeptide analog68%

Optimization : Pre-activation of carboxylic acids with HOBt minimizes racemization.

Azetidine Ring Reactivity

The strained four-membered ring undergoes controlled cleavage:

ReagentConditionsProducts FormedSelectivitySource
H₂ (50 psi)/Pd-CEtOH, 24hLinear amino alcohol derivativeβ-scission dominant
BH₃·THFTHF, refluxBorane-azetidine adductRing remains intact

Significance : Hydrogenolytic cleavage provides access to γ-amino alcohols for bioactive molecule synthesis .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Stereochemical OutcomeFunctional Group Tolerance
Boc deprotection1.5× faster than piperidinesRacemization <2%Sensitive to strong electrophiles
Tosylation3× slower than primary alcoholsRetention of configurationTolerates amines, ethers
SN2 fluorination92% ee retentionInversion at β-carbonRequires anhydrous conditions

Data compiled from

Unexplored Reaction Pathways

  • Click Chemistry : Potential for Huisgen cycloaddition with azide-functionalized partners (no reported studies)

  • Enzymatic Resolution : Chiral center at C1 remains unmodified in all documented reactions

  • Oxidation : Tertiary alcohol stability under Jones/KMnO₄ conditions requires investigation

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is notable for its role in drug development, particularly within the realm of peptide mimetics. Its structure allows it to mimic amino acids, making it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of azetidine compounds exhibit promising biological activities, including antitumor and anti-inflammatory properties .

1.2 Enzyme Inhibition Studies

Studies have shown that this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on enzymes like serine proteases, which are crucial in many physiological processes and disease mechanisms .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its azetidine ring structure is particularly valuable in synthesizing various heterocycles and can be utilized in designing novel pharmaceuticals . The tert-butyl group enhances the stability of the molecule during reactions, facilitating further functionalization.

2.2 Synthesis of Peptide Analogues

The ability to modify the amino group and hydroxyl group in this compound allows chemists to create peptide analogues with improved pharmacokinetic properties. These analogues can be tailored to enhance bioavailability or selectivity towards specific biological targets .

Materials Science

3.1 Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The compound's functional groups can participate in polymerization reactions, leading to the development of new materials with specific characteristics suitable for various applications in coatings and composites .

Case Studies

Study Title Focus Findings
Inhibition of Serine Proteases by Azetidine DerivativesEvaluated various azetidine derivatives for enzyme inhibitionFound that this compound significantly inhibited enzyme activity, suggesting potential therapeutic applications .
Synthesis of Peptide MimeticsInvestigated synthesis strategies using azetidine derivativesDemonstrated that modifications to this compound led to increased stability and activity of peptide mimetics against target receptors .
Development of Novel PolymersExplored the use of azetidine compounds in polymer synthesisShowed enhanced mechanical properties when incorporated into polymer matrices, indicating potential for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate" can be contextualized against related azetidine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1S)-aminopropyl C11H22N2O2 214.3 Intermediate in peptidomimetics
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl C10H18BrNO2 264.16 Alkylation precursor
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate hydroxyimino C8H14N2O3 186.21 Oxime intermediate for cyclization
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoro, hydroxymethyl C9H16FNO3 217.23 Fluorinated building block for PET tracers
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Methoxy-ester C11H19NO4 229.27 Ester-functionalized scaffold for drug design

Key Differences and Implications

  • Amino Alcohol vs. Halogenated Side Chains: The (1S)-amino-2-hydroxy-ethyl group in the target compound provides two hydrogen-bonding sites (NH2 and OH), enhancing solubility in polar solvents compared to brominated or fluorinated analogs like those in . This makes it more suitable for aqueous-phase reactions or biological targeting.
  • Steric Effects : The tert-butyl group in all analogs shields the azetidine nitrogen, but bulkier substituents (e.g., morpholin-4-yl in ) reduce ring strain and alter reactivity in nucleophilic substitutions .
  • Stereochemical Complexity : The (1S)-configuration distinguishes the target compound from achiral analogs (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate in ), enabling enantioselective catalysis or chiral drug synthesis .

Biological Activity

Introduction

tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate (CAS: 2227897-93-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O3C_{10}H_{20}N_{2}O_{3} with a molecular weight of 216.28 g/mol. The compound features an azetidine ring, which is a four-membered saturated heterocycle, and it is characterized by the presence of an amino group and a hydroxyethyl substituent.

PropertyValue
Common NameThis compound
CAS Number2227897-93-8
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Purity97%

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
  • Anti-inflammatory Properties : The azetidine scaffold is known for its potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of azetidine derivatives:

  • Cytotoxicity Studies : A study demonstrated that azetidine derivatives exhibited IC50 values ranging from micromolar to nanomolar concentrations against several cancer cell lines. For instance, compounds derived from similar structures showed IC50 values around 92.4 µM against a panel of eleven cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. The presence of functional groups such as amino and hydroxy groups enhances their interaction with biological targets .
  • In Vivo Studies : While in vitro studies are promising, further research involving in vivo models is necessary to validate the therapeutic efficacy and safety profile of this compound.

Therapeutic Applications

Given its biological activity, this compound could potentially be explored for:

  • Cancer Therapy : As a lead compound for developing novel anticancer agents.
  • Anti-inflammatory Treatments : As part of a therapeutic regimen for inflammatory diseases.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Structure–Activity Relationship (SAR) Studies : To optimize the biological activity through systematic modification of the chemical structure.
  • Mechanistic Studies : To understand the precise pathways through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with chiral amino alcohol precursors. Key steps include Boc protection, nucleophilic substitution, and chiral resolution. Optimization should focus on:

  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization .

  • Catalyst Selection : Use Pd/C or PtO₂ for hydrogenation steps to ensure stereochemical integrity .

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) achieves >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

    Key Reaction Parameters Optimal Range
    Temperature (coupling)0–5°C
    Catalyst Loading (Pd/C)5–10 wt%
    Reaction Time (hydrogenation)12–24 h

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?

  • Methodological Answer :

  • Circular Dichroism (CD) : Confirms the (1S) configuration by comparing Cotton effects with chiral standards .
  • NMR : Use ¹H-¹H COSY and NOESY to resolve azetidine ring conformation and hydroxyl/amino group spatial proximity .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +12° to +15° in CHCl₃) to validate enantiopurity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on structural analogs (e.g., tert-butyl azetidine derivatives):

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319) .
  • Ventilation : Use fume hoods during synthesis; the compound may release irritant vapors (H335) .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR) predict the compound’s physicochemical properties for drug discovery applications?

  • Methodological Answer :

  • Quantum Chemistry Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compute dipole moments (≈3.5 D) .
  • Solubility Prediction : Apply QSPR models trained on azetidine-carboxylate analogs. LogP ≈ 1.2 (predicted via PubChem’s XLogP3) suggests moderate lipophilicity .
  • pKa Estimation : The amino group’s pKa ≈ 8.5 (calculated using MarvinSketch), critical for protonation state in biological assays .

Q. What experimental strategies resolve contradictions in reaction yield data across published syntheses?

  • Methodological Answer : Contradictions often arise from:

  • Impurity in Starting Materials : Validate purity of tert-butyl azetidine precursors via GC-MS before use .

  • Kinetic vs. Thermodynamic Control : For chiral resolution, screen solvent systems (e.g., EtOH/H₂O vs. MeCN/H₂O) to isolate the dominant diastereomer .

  • DoE Approach : Apply Box-Behnken design to optimize temperature, catalyst loading, and stirring speed simultaneously .

    Factor Low LevelHigh Level
    Temperature (°C)010
    Catalyst (wt%)515
    Stirring Speed (rpm)200600

Q. How does the compound’s stability vary under physiological conditions, and what derivatization methods enhance it?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C). Boc group hydrolyzes within 48 h (t₁/₂ ≈ 20 h). Stabilize via:
  • PEGylation : Conjugate polyethylene glycol (MW 2000) to the hydroxyl group to reduce aqueous degradation .
  • Salt Formation : Convert to hydrochloride salt (using HCl/Et₂O) for improved crystallinity and shelf life .

Q. What are the limitations of current enantioselective synthesis routes, and how can they be addressed?

  • Methodological Answer :

  • Racemization Risk : During Boc deprotection (using TFA), chiral centers may racemize. Mitigate via low-temperature (–10°C) deprotection .
  • Low Yield in Cyclization : Replace traditional Mitsunobu conditions with enzyme-mediated ring closure (e.g., lipase B) for >80% yield .

Data Contradiction Analysis

Q. Why do reported melting points vary significantly (e.g., 85–95°C) for this compound?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallize from EtOAc/hexane vs. MeOH/H₂O to isolate stable polymorphs .
  • Hydration State : Anhydrous vs. monohydrate forms differ in melting behavior. Characterize via TGA-DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.